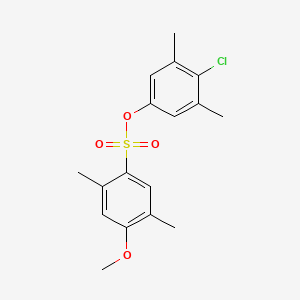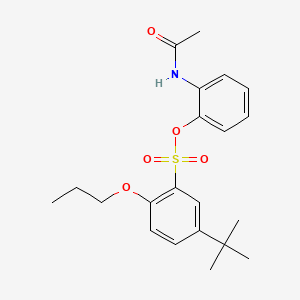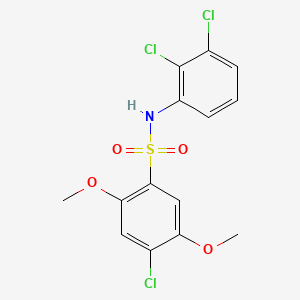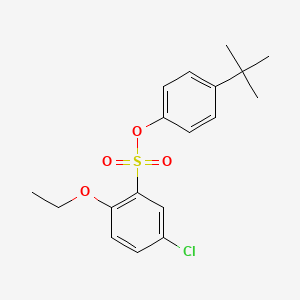
Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate (PECES) is a chemical compound that belongs to the family of sulfonates. It is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate works by binding to specific proteins and peptides, which causes a change in their fluorescence properties. This change in fluorescence can be detected and used to study various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on cells or organisms. It is considered to be a safe chemical compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate in lab experiments are:
1. High sensitivity: this compound has high sensitivity, which allows for the detection of low levels of proteins and peptides.
2. Versatility: this compound can be used in a variety of biological assays and applications.
The limitations of using this compound in lab experiments are:
1. Cost: this compound is a relatively expensive chemical compound, which may limit its use in some experiments.
2. Specificity: this compound binds to specific proteins and peptides, which may limit its use in some experiments where a broader range of molecules needs to be studied.
Direcciones Futuras
There are several future directions for the use of Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research. Some of these include:
1. Development of new fluorescent probes: this compound can be used as a starting point for the development of new fluorescent probes with improved properties.
2. Studying protein-protein interactions: this compound can be used to study protein-protein interactions in more detail, which may lead to the development of new drugs and therapies.
3. Development of new biological assays: this compound can be used to develop new biological assays for the detection of specific proteins and peptides.
Conclusion:
This compound is a unique chemical compound with various scientific research applications. Its high sensitivity and versatility make it a valuable tool for studying biological processes. As research continues, this compound may be used to develop new fluorescent probes, study protein-protein interactions, and develop new biological assays.
Métodos De Síntesis
Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be synthesized by reacting 5-chloro-2-ethoxybenzenesulfonyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields this compound as a white solid.
Aplicaciones Científicas De Investigación
Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate has various scientific research applications such as:
1. Fluorescence labeling: this compound is used as a fluorescent probe to label proteins and peptides for imaging and detection purposes.
2. Biological assays: this compound is used in biological assays to study enzyme activity, protein-protein interactions, and other biological processes.
3. Drug discovery: this compound is used in drug discovery to identify potential drug targets and to screen for new drug candidates.
Propiedades
IUPAC Name |
phenyl 5-chloro-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-2-18-13-9-8-11(15)10-14(13)20(16,17)19-12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRLDJJKPIBLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

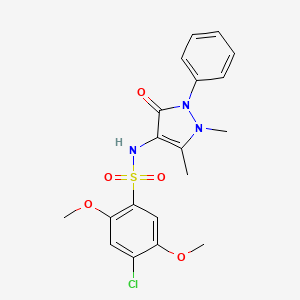

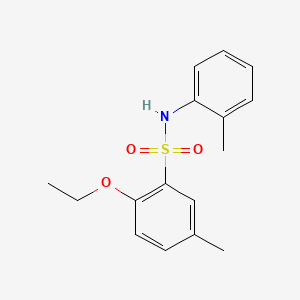



![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


